

Application Notes: Bis-Mal-PEG7 in Targeted Drug Delivery

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Compound of Interest

Compound Name: **Bis-Mal-PEG7**

Cat. No.: **B12414612**

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Introduction

Bis-Maleimide-PEG7 (**Bis-Mal-PEG7**) is a homobifunctional crosslinker that plays a pivotal role in the construction of targeted therapeutic agents, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure features two maleimide groups at either end of a flexible, hydrophilic 7-unit polyethylene glycol (PEG) spacer. The maleimide moieties readily and specifically react with free sulphydryl groups (thiols) on cysteine residues, forming stable thioether bonds. This specificity is crucial for the site-specific conjugation of payloads to antibodies or other targeting ligands.[\[1\]](#)[\[2\]](#)

The PEG7 linker itself offers several advantages in drug delivery. It enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by increasing circulation time and reducing immunogenicity.[\[3\]](#)[\[4\]](#) These characteristics make **Bis-Mal-PEG7** an invaluable tool in the development of next-generation targeted therapies.

Key Applications

The primary applications of **Bis-Mal-PEG7** in targeted drug delivery are in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.

- Antibody-Drug Conjugates (ADCs): In this application, **Bis-Mal-PEG7** serves as a linker to covalently attach a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb directs the cytotoxic agent to cancer cells expressing a specific target antigen, thereby minimizing off-target toxicity. The bifunctional nature of **Bis-Mal-PEG7** allows for the potential to link two drug molecules per linker or to create intramolecular crosslinks within the antibody to modulate its structure and stability. More commonly, a related heterobifunctional maleimide-PEG-NHS ester linker is used for attaching a single payload molecule to an antibody. However, the principles of maleimide-thiol conjugation remain the same.
- PROTACs: PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.^[5] **Bis-Mal-PEG7** can be used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using Maleimide Chemistry

This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using a maleimide-functionalized linker like **Bis-Mal-PEG7**. For a typical ADC synthesis, a heterobifunctional linker (e.g., Mal-PEG-NHS ester) is more common to attach a single drug molecule. The following protocol is adapted for a scenario where a thiol-containing drug is conjugated to an antibody with engineered cysteine residues or reduced native disulfide bonds.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Bis-Mal-PEG7** linker
- Thiol-containing cytotoxic payload
- Reaction Buffer: Phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5

- Quenching reagent: N-acetylcysteine or free cysteine
- Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
- Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

- Antibody Reduction (to generate free thiols):
 - Prepare the antibody at a concentration of 1-10 mg/mL in reaction buffer.
 - Add a 5-20 fold molar excess of the reducing agent (TCEP is often preferred as it does not require removal before conjugation). The exact molar excess depends on the desired number of reduced disulfide bonds and should be optimized.
 - Incubate at 37°C for 1-2 hours.
 - If DTT is used, it must be removed prior to the addition of the maleimide linker, typically by using a desalting column.
- Conjugation Reaction:
 - Dissolve the **Bis-Mal-PEG7** linker and the thiol-containing payload in DMSO to prepare stock solutions.
 - Add the payload-linker conjugate (or the linker followed by the payload in a sequential reaction) to the reduced antibody solution. A typical molar excess of the payload-linker conjugate over the antibody is 2-10 fold per reactive thiol.
 - The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
 - Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protection from light. The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide-thiol conjugation.
- Quenching the Reaction:

- To quench any unreacted maleimide groups, add a 3-5 fold molar excess of N-acetylcysteine or free cysteine relative to the starting amount of the maleimide linker.
- Incubate for 30 minutes at room temperature.
- Purification of the ADC:
 - Remove unconjugated payload, linker, and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
 - The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.
- Characterization of the ADC:
 - Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
 - Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).
 - In Vitro Cytotoxicity: Evaluate the potency of the ADC on target antigen-expressing cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
 - Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

Protocol 2: Characterization of ADCs by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the characterization of ADCs, providing information on the DAR distribution and the sites of conjugation.

Procedure:

- Sample Preparation:

- Deglycosylate the ADC using an enzyme such as PNGase F to simplify the mass spectrum.
- For analysis of the intact ADC, dilute the sample in an appropriate buffer for MS analysis.
- For peptide mapping to identify conjugation sites, the ADC is reduced, alkylated, and then digested with a protease like trypsin.
- Intact Mass Analysis:
 - Analyze the deglycosylated ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - The resulting mass spectrum will show a distribution of species corresponding to the antibody with different numbers of conjugated payloads (DAR 0, 1, 2, etc.).
 - The relative abundance of these species can be used to calculate the average DAR.
- Peptide Mapping:
 - Analyze the digested ADC sample by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
 - The data is then analyzed to identify peptides that have been modified with the payload-linker. The site of modification can be pinpointed by the mass shift corresponding to the addition of the payload-linker.

Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from the characterization of an ADC synthesized using a maleimide-PEG linker.

Parameter	ADC-1 (Low DAR)	ADC-2 (High DAR)	Unconjugated Antibody
Average DAR	2.1	3.8	0
Purity (SEC-HPLC)	>98%	>95%	>99%
Aggregation (SEC-HPLC)	<1%	<3%	<1%
In Vitro Cytotoxicity (IC50)	15 nM	2 nM	>1000 nM
Target Antigen Binding (KD)	0.5 nM	0.8 nM	0.4 nM

Visualizations

Signaling Pathway for an ADC with a Tubulin Inhibitor Payload

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fontcolor="#202124"]; Payload [!label="Cytotoxic Payload\n(e.g., MMAE)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Microtubules [!label="Microtubule\nDynamics"]; CellCycleArrest
[!label="G2/M Phase\nCell Cycle Arrest"]; Apoptosis [!label="Apoptosis", fillcolor="#34A853",
fontcolor="#FFFFFF"];

// Edges ADC -> Receptor [!label="1. Binding"]; Receptor -> Endosome [!label="2.
Internalization"]; Endosome -> Lysosome [!label="3. Trafficking"]; Lysosome -> Payload
[!label="4. Payload Release"]; Payload -> Microtubules [!label="5. Inhibition"]; Microtubules ->
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```

Experimental Workflow for ADC Synthesis and Characterization

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with\nPayload-Linker"]; quench [label="Quenching\n(e.g., N-acetylcysteine)"]; purification
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[label="Purity/Aggregation\n(SEC)"]; potency [label="In Vitro Potency\n(Cytotoxicity Assay)"];
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fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reduction; reduction -> conjugation; conjugation -> quench; quench ->
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characterization -> purity; characterization -> potency; characterization -> binding; } DOT ADC
Synthesis Workflow
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Logical Relationship in PROTAC-mediated Protein Degradation

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Complex\n(Target-PROTAC-E3)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Ubiquitination [label="Ubiquitination of\nTarget Protein"]; Proteasome [label="Proteasome"];
Degradation [label="Target Protein\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PROTAC -> Target; PROTAC -> E3Ligase; Target -> Ternary; E3Ligase -> Ternary;
Ternary -> Ubiquitination; Ubiquitination -> Proteasome; Proteasome -> Degradation; } DOT
PROTAC Mechanism
```

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